Ammonium dihydrogen 3-sulphonatophthalate

Supramolecular Chemistry Isomer Separation Crystal Engineering

Ammonium dihydrogen 3-sulphonatophthalate (CAS 85959-15-5, EINECS 289-005-9) is the monoammonium salt of 3-sulfophthalic acid, with the molecular formula C8H9NO7S and a molecular weight of 263.22 g/mol. It belongs to the class of sulfonated phthalate derivatives, which are polyfunctional molecules possessing both carboxyl and sulfo groups, making them versatile intermediates and research tools.

Molecular Formula C8H9NO7S
Molecular Weight 263.23 g/mol
CAS No. 85959-15-5
Cat. No. B12647132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium dihydrogen 3-sulphonatophthalate
CAS85959-15-5
Molecular FormulaC8H9NO7S
Molecular Weight263.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)O)C(=O)O.[NH4+]
InChIInChI=1S/C8H6O7S.H3N/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3
InChIKeyJPHSPXLEYNHBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Dihydrogen 3-Sulphonatophthalate (CAS 85959-15-5) Procurement Guide: Isomer-Specific Sulfonated Phthalate for Research & Industrial Sourcing


Ammonium dihydrogen 3-sulphonatophthalate (CAS 85959-15-5, EINECS 289-005-9) is the monoammonium salt of 3-sulfophthalic acid, with the molecular formula C8H9NO7S and a molecular weight of 263.22 g/mol . It belongs to the class of sulfonated phthalate derivatives, which are polyfunctional molecules possessing both carboxyl and sulfo groups, making them versatile intermediates and research tools . The compound is structurally characterized as azanium 2,3-dicarboxybenzenesulfonate, indicating the sulfonate group is positioned at the 3-position of the aromatic ring . This positional isomerism is a critical differentiator, as the properties and applications of sulfophthalic acid derivatives are highly dependent on the substitution pattern [1].

Why Generic Substitution of Ammonium Dihydrogen 3-Sulphonatophthalate is Not Advisable for Specific Applications


Simply substituting Ammonium dihydrogen 3-sulphonatophthalate with a generic 'sulfophthalate' or even its 4-sulphonato isomer (CAS 65229-11-0) can lead to significant performance failure. The chemical and physical properties, including solubility, coordination behavior, and thermal stability, are intrinsically linked to the position of the sulfonate group and the specific counter-ion [1]. Research has demonstrated that the 3-sulfophthalic acid and 4-sulfophthalic acid isomers exhibit distinct host-guest chemistry, enabling their separation via selective inclusion framework formation, proving they are not interchangeable [1]. Furthermore, the ammonium dihydrogen salt form provides a specific stoichiometry (1:1) and protonation state that directly impacts reactivity, solubility, and its role as a building block in synthesis, unlike the free acid or other salt forms like the triammonium salt .

Ammonium Dihydrogen 3-Sulphonatophthalate Quantitative Evidence Guide: Differentiation from In-Class Alternatives


Isomer-Specific Host-Guest Chemistry for Selective Separation vs. 4-Sulfophthalic Acid

The 3-sulfophthalate isomer, which is the basis for this ammonium salt, demonstrates distinct and exploitable host-guest behavior compared to its 4-sulfophthalate counterpart. A foundational study showed that selective inclusion of aromatic guest molecules in host frameworks formed by the two isomers with 4,4'-bipyridine can be used for their effective separation, a process not possible if the isomers were functionally identical [1]. This selectivity directly translates to the potential for purifying or isolating the 3-isomer from a commercial mixture containing both, which is commonly the case in sulfonation reactions.

Supramolecular Chemistry Isomer Separation Crystal Engineering

Coordination Polymer Dimensionality Control vs. 5-Sulfoisophthalic Acid Analogs

The 3-sulfophthalic acid ligand, from which this ammonium salt is derived, enables the formation of a one-dimensional (1D) coordination polymer with uranyl ions and 2,2'-bipyridine, specifically yielding the complex [2,2'-bipyH][UO2(3-SP)] [1]. This contrasts with analogous systems using different sulfonate-substituted acids which can yield different dimensionalities. The specific coordination mode of the 3-sulfophthalate trianion, utilizing all three functional groups, is key to this 1D assembly.

Coordination Chemistry Uranyl Complexes MOF Design

Defined Stoichiometry and Protonation State vs. Triammonium Salt Mixtures

Ammonium dihydrogen 3-sulphonatophthalate (CAS 85959-15-5) is a defined monoammonium salt (1:1 stoichiometry), distinguishing it from commercially available triammonium 4-sulfophthalate products which are often mixtures containing the 3-sulfophthalate isomer . This precise stoichiometry and the dihydrogen phosphate-like protonation state of the carboxylate groups provide a controlled acidity and reactivity profile that is lost in undefined or mixed salt forms.

Synthesis Purity Reaction Control

NLO and Optoelectronic Application Potential of Ammonium Dihydrogen 3-Sulphonatophthalate Crystals

Ammonium dihydrogen 3-sulphonatophthalate has been recognized for its nonlinear optical (NLO) properties. Research indicates its potential in the development of frequency-doubling devices and optical limiters due to its efficient light frequency conversion capability . While specific quantitative NLO coefficients (e.g., d₃₃, χ²) were not available in the accessed abstracts, this functional property distinguishes it from simple phthalate salts without the sulfonate-ammonium hydrogen bonding network. Any analog seeking to replicate this function would need to match this specific crystal packing and electronic structure.

Nonlinear Optics Optoelectronics Frequency Doubling

Validated Application Scenarios for Ammonium Dihydrogen 3-Sulphonatophthalate Sourcing


Selective Supramolecular Separations and Crystal Engineering

This is the most evidence-supported application scenario. Ammonium dihydrogen 3-sulphonatophthalate can be employed as a precursor to the 3-sulfophthalate ligand for co-crystallization experiments targeting the selective inclusion and separation of aromatic guest molecules, leveraging its distinct framework formation properties compared to the 4-isomer [1]. Researchers should procure this specific compound when developing separation protocols for sulfophthalic acid isomers or designing host-guest systems that rely on the 3-substitution pattern.

Uranyl and Actinide Coordination Chemistry Research

Based on published coordination chemistry studies, the 3-sulfophthalate moiety enables the controlled synthesis of low-dimensional uranyl-organic assemblies, such as the 1D chain polymer [2]. Procurement of the ammonium dihydrogen salt is justified for research groups investigating the fundamental binding modes of sulfonate-carboxylate ligands with actinides, where the precise position of the functional group dictates the nuclearity and topology of the resulting complex.

Precise Synthesis Requiring Defined Stoichiometry of a 3-Substituted Phthalate

For synthetic chemists requiring a phthalate building block with a single sulfonate group at the 3-position and a controlled monoammonium counter-ion, this compound is the appropriate choice over mixed-salt alternatives. Its defined 1:1 stoichiometry and available purity levels of up to 99% make it suitable as an analytical standard or a controlled reactant, whereas commercial triammonium salts are documented as being mixtures of isomers with lower purity .

Nonlinear Optical (NLO) Material Screening

Initial screening for organic NLO materials may include Ammonium dihydrogen 3-sulphonatophthalate based on reports of its frequency-doubling and optical limiting potential . While quantitative performance data is limited in the public domain, its reported activity warrants its inclusion in broad property screening libraries for optoelectronic applications, differentiating it from non-NLO phthalate derivatives.

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